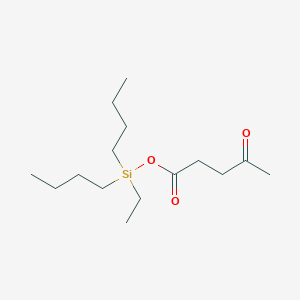
trans-9,10-Dihydro-9,10-dihydroxybenzo(b)fluoranthene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-9,10-Dihydro-9,10-dihydroxybenzo(b)fluoranthene: is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a metabolite of benzo(b)fluoranthene, which is an environmental pollutant found in combustion products such as cigarette smoke and vehicle exhaust. This compound is of interest due to its potential biological activity and its role in the formation of DNA adducts, which are linked to carcinogenesis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-9,10-dihydro-9,10-dihydroxybenzo(b)fluoranthene typically involves the catalytic hydrogenation of benzo(b)fluoranthene followed by dihydroxylation. The reaction conditions often include the use of palladium or platinum catalysts under hydrogen gas at elevated pressures and temperatures. The dihydroxylation step can be achieved using osmium tetroxide or potassium permanganate as oxidizing agents .
Industrial Production Methods: the general principles of catalytic hydrogenation and dihydroxylation would apply if scaled up for industrial purposes .
化学反応の分析
Types of Reactions:
Oxidation: trans-9,10-Dihydro-9,10-dihydroxybenzo(b)fluoranthene can undergo further oxidation to form quinones and other oxidized derivatives.
Reduction: The compound can be reduced back to benzo(b)fluoranthene under certain conditions.
Substitution: It can participate in electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized PAH derivatives.
Reduction: Benzo(b)fluoranthene.
Substitution: Halogenated or nitrated derivatives of the parent compound.
科学的研究の応用
Chemistry:
- Used as a model compound to study the metabolism of PAHs and their derivatives.
- Investigated for its role in the formation of DNA adducts and its potential mutagenic effects .
Biology:
- Studied for its interactions with cellular components, particularly DNA, and its potential to induce genetic mutations .
Medicine:
- Research into its carcinogenic potential and its role in cancer development.
- Potential use in developing biomarkers for exposure to environmental pollutants .
Industry:
作用機序
Mechanism: trans-9,10-Dihydro-9,10-dihydroxybenzo(b)fluoranthene exerts its effects primarily through the formation of DNA adducts. These adducts are formed when the compound or its metabolites covalently bind to DNA, causing mutations that can lead to carcinogenesis .
Molecular Targets and Pathways:
DNA: The primary target, leading to the formation of adducts.
Enzymatic Pathways: Involves cytochrome P450 enzymes that metabolize the compound into reactive intermediates capable of binding to DNA.
類似化合物との比較
Benzo(a)pyrene: Another PAH with similar carcinogenic properties.
Benzo(k)fluoranthene: Similar structure and biological activity.
Dibenz(a,h)anthracene: Another PAH with known mutagenic effects.
Uniqueness: trans-9,10-Dihydro-9,10-dihydroxybenzo(b)fluoranthene is unique due to its specific metabolic pathway and the particular DNA adducts it forms. Its study provides insights into the mechanisms of PAH-induced carcinogenesis and the role of specific metabolites in this process .
特性
CAS番号 |
77060-93-6 |
|---|---|
分子式 |
C20H14O2 |
分子量 |
286.3 g/mol |
IUPAC名 |
(16S,17S)-pentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2,4,6,8,10,12(20),13(18),14-nonaene-16,17-diol |
InChI |
InChI=1S/C20H14O2/c21-18-9-8-13-15-7-3-6-14-11-4-1-2-5-12(11)16(19(14)15)10-17(13)20(18)22/h1-10,18,20-22H/t18-,20-/m0/s1 |
InChIキー |
YLNWBCYXHFQMPV-ICSRJNTNSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C2=CC5=C4C=C[C@@H]([C@H]5O)O |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C2=CC5=C4C=CC(C5O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




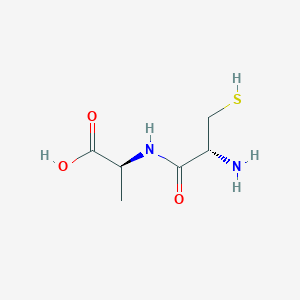
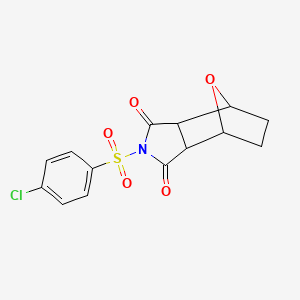
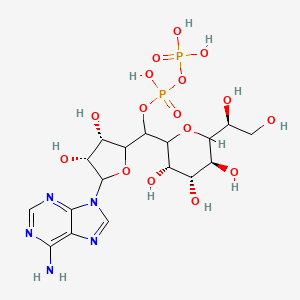
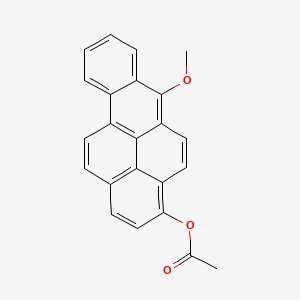
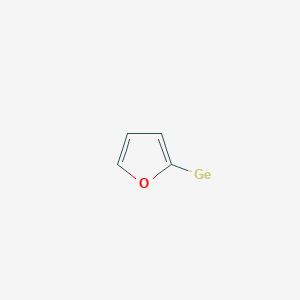
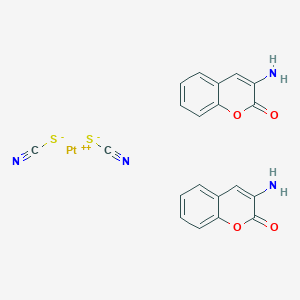


![1-[4-(6-Bromohexan-2-yl)phenyl]ethan-1-one](/img/structure/B14439501.png)
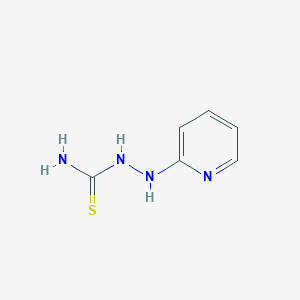
![N,N-Dimethyl-N'-{4-[(3-phenylprop-2-en-1-yl)oxy]phenyl}urea](/img/structure/B14439519.png)
